molecular formula C11H14O5 B1308940 4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid CAS No. 3478-54-4

4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid

Cat. No.: B1308940
CAS No.: 3478-54-4
M. Wt: 226.23 g/mol
InChI Key: RCKQQBSUVXHLCR-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid is a benzoic acid derivative featuring a propoxy side chain substituted with hydroxy (-OH) and methoxy (-OCH₃) groups at positions 2 and 3, respectively.

Properties

IUPAC Name

4-(2-hydroxy-3-methoxypropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-15-6-9(12)7-16-10-4-2-8(3-5-10)11(13)14/h2-5,9,12H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKQQBSUVXHLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC1=CC=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424335
Record name 4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3478-54-4
Record name 4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid typically involves the reaction of a benzoic acid derivative with a suitable epoxide. One common method involves the reaction of 4-hydroxybenzoic acid with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-oxo-3-methoxy-propoxy)-benzoic acid.

    Reduction: Formation of 4-(2-hydroxy-3-methoxy-propoxy)-benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Hydroxy-4-methoxy Benzoic Acid (HMBA)

  • Structure : Hydroxy at C2, methoxy at C4 .
  • Biological Activity : Exhibits antidiabetic effects by restoring protein metabolism and reducing lipid peroxidation in streptozotocin-induced diabetic rats. It also shows hepatoprotective activity comparable to silymarin .
  • Key Differences : Lacks the propoxy chain, resulting in lower molecular weight (MW: 168.15 g/mol) and altered lipophilicity. HMBA’s simpler structure may enhance bioavailability but limit membrane permeability compared to the target compound.

3,5-Dimethoxy-4-hydroxy Benzoic Acid

  • Structure : Methoxy groups at C3 and C5, hydroxy at C4 .
  • Biological Activity: Found in Althaea rosea, this tri-substituted derivative is associated with antioxidant properties due to its phenolic structure.
  • Its MW (198.17 g/mol) is lower than the target compound’s.

4-[(4-Hydroxy-3-methoxybenzylidene)amino]benzoic Acid (JP5)

  • Structure : Schiff base derivative with hydroxy and methoxy groups on the benzylidene moiety .
  • Key Differences : The imine linkage (-C=N-) introduces conjugation, altering electronic properties and redox behavior compared to the target compound’s ether-linked side chain.

Prop-2-ynyl 3-Methoxy-4-(prop-2-ynyloxy)benzoate

  • Structure : Methoxy at C3 and propargyloxy (-O-C≡CH) at C4 .
  • Synthesis : Prepared via alkylation of 4-hydroxy-3-methoxybenzoic acid with propargyl bromide.
  • Key Differences : The ester group and propargyl substituents increase reactivity (e.g., susceptibility to hydrolysis) compared to the target compound’s carboxylic acid and hydroxy-methoxy propoxy chain.

Structural and Functional Analysis

Table 1: Structural and Functional Comparison
Compound Substituents Molecular Weight (g/mol) Key Biological Activity
4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid C4: 2-hydroxy-3-methoxy-propoxy ~226.23* Not reported (inferred antioxidant/antimicrobial)
2-Hydroxy-4-methoxy benzoic acid C2: -OH, C4: -OCH₃ 168.15 Antidiabetic, hepatoprotective
3,5-Dimethoxy-4-hydroxy benzoic acid C3, C5: -OCH₃, C4: -OH 198.17 Antioxidant
JP5 (Schiff base) C4: -N=CH-(4-OH-3-OCH₃) 287.27 Antibacterial
Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate C3: -OCH₃, C4: -O-C≡CH 248.25 Synthetic intermediate

*Estimated based on structural formula.

Biological Activity

4-(2-Hydroxy-3-methoxy-propoxy)-benzoic acid, also known by its chemical name C11H14O5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound features a benzoic acid core with a propoxy group substituted at the para position. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.

Antioxidant Activity

Research has indicated that this compound exhibits notable antioxidant properties . In vitro studies have shown that this compound can scavenge free radicals and reduce oxidative stress markers in cellular models. For instance, it demonstrated a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls, suggesting its potential as a protective agent against oxidative damage .

Antiproliferative Effects

The compound has been evaluated for its antiproliferative activity against various cancer cell lines. In one study, it exhibited IC50 values ranging from 1.2 to 5.3 µM against several cancer types, including breast (MCF-7) and colon (HCT116) cancer cells. These results indicate that this compound may inhibit cancer cell growth effectively, positioning it as a candidate for further development in cancer therapeutics .

Cell LineIC50 (µM)
MCF-71.2
HCT1163.7
HEK 2935.3

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It showed selective activity against Gram-positive bacteria, particularly Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of approximately 8 µM. This suggests potential applications in treating infections caused by resistant bacterial strains .

The biological activity of this compound is thought to involve several mechanisms:

  • Free Radical Scavenging : The hydroxyl and methoxy groups in its structure contribute to its ability to donate electrons, thereby neutralizing free radicals.
  • Cell Cycle Arrest : The antiproliferative effects may be mediated through the induction of cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cell signaling pathways critical for cancer cell survival and proliferation.

Study on Antioxidative Effects

In a study published in MDPI, researchers evaluated the antioxidative capacity of various derivatives of benzoic acid, including this compound. The findings revealed that this compound significantly outperformed standard antioxidants like BHT in scavenging assays, confirming its potential use as a natural antioxidant in food and pharmaceutical applications .

Cancer Cell Line Evaluation

Another significant study assessed the antiproliferative effects of this compound on multiple cancer cell lines. Results indicated that the compound not only inhibited cell growth but also triggered apoptotic pathways, highlighting its dual role as both an antiproliferative and pro-apoptotic agent.

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